molecular formula C14H12O B15070092 2,4-Dimethylindeno[2,1-B]pyran CAS No. 62096-39-3

2,4-Dimethylindeno[2,1-B]pyran

Cat. No.: B15070092
CAS No.: 62096-39-3
M. Wt: 196.24 g/mol
InChI Key: OLZOWTUHBDWDHB-UHFFFAOYSA-N
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Description

2,4-Dimethylindeno[2,1-B]pyran is a heterocyclic compound that features a fused ring system combining an indene and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylindeno[2,1-B]pyran typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis of such compounds. This includes the use of reusable catalysts and environmentally friendly solvents to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

2,4-Dimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

2,4-Dimethylindeno[2,1-B]pyran can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and physical properties, making it valuable for a range of applications.

Properties

CAS No.

62096-39-3

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

2,4-dimethylindeno[2,1-b]pyran

InChI

InChI=1S/C14H12O/c1-9-7-10(2)15-13-8-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3

InChI Key

OLZOWTUHBDWDHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=CC=CC=C3C=C2O1)C

Origin of Product

United States

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